Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is an organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of the chloro group and the ethyl ester functionality in this compound makes it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the context of neurological disorders.
Comparison with Similar Compounds
Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be compared with other similar compounds such as:
7-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl ester functionality, making it less versatile in synthetic applications.
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate: Lacks the chloro group, which may reduce its biological activity.
7-bromo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: Similar structure but with a bromo group instead of a chloro group, which may alter its reactivity and biological properties.
The unique combination of the chloro group and the ethyl ester functionality in this compound enhances its utility in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)11-7-14-6-8-5-9(13)3-4-10(8)11/h3-5,11,14H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIFUZRIOTGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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